molecular formula C19H21N3O5S B492048 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,5-dimethoxybenzenesulfonamide CAS No. 725215-60-1

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,5-dimethoxybenzenesulfonamide

Cat. No.: B492048
CAS No.: 725215-60-1
M. Wt: 403.5g/mol
InChI Key: GMAIJQBNFMCGPS-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature

This compound belongs to the chemical class of substituted pyrazole sulfonamides, specifically categorized as a phenylpyrazolone sulfonamide derivative. The systematic nomenclature reflects the compound's complex architecture, incorporating multiple functional groups and substitution patterns that define its chemical identity and biological properties. The IUPAC name N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2,5-dimethoxybenzenesulfonamide provides a precise description of the molecular structure, indicating the presence of a pyrazol-4-yl core substituted at positions 1 and 5 with methyl groups, position 2 with a phenyl group, and position 3 with a ketone functionality.

The structural classification of this compound reveals several key features that contribute to its pharmacological profile. The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, serves as the central scaffold. This heterocycle is further modified with a 3-oxo substitution, creating a pyrazolone structure that is known to enhance biological activity through improved hydrogen bonding capabilities. The 2-phenyl substitution introduces aromatic character and potential π-π interactions with target proteins, while the 1,5-dimethyl substitutions provide steric bulk that can influence selectivity and binding affinity.

The sulfonamide component of the molecule consists of a 2,5-dimethoxybenzenesulfonamide group, which represents a sophisticated modification of the basic sulfonamide pharmacophore. The dimethoxy substitutions at positions 2 and 5 of the benzene ring introduce electron-donating effects that can modulate the electronic properties of the sulfonamide group, potentially enhancing its interaction with biological targets. This substitution pattern is particularly significant as it differs from the more common 4-aminobenzenesulfonamide structure found in many classical sulfonamide drugs.

Structural Component Chemical Feature Contribution to Activity
Pyrazole Core Five-membered N-heterocycle Central pharmacophore, enzyme binding
3-Oxo Group Ketone functionality Hydrogen bonding, enhanced polarity
1,5-Dimethyl Methyl substitutions Steric effects, selectivity
2-Phenyl Aromatic substituent π-π interactions, lipophilicity
2,5-Dimethoxybenzene Electron-rich aromatic Electronic modulation of sulfonamide
Sulfonamide Group SO2NH linkage Primary pharmacophore, enzyme inhibition

Historical Context of Pyrazole Sulfonamide Development

The development of pyrazole sulfonamide compounds represents a convergence of two distinct but parallel research trajectories in medicinal chemistry. The first synthesis of substituted pyrazoles was carried out in 1883 by Knorr and colleagues, who reacted β-diketones with hydrazine derivatives to create the foundational pyrazole scaffold. This seminal work established the synthetic methodology that would later enable the development of numerous pyrazole-based pharmaceuticals, including the anti-inflammatory drug celecoxib and the antipsychotic agent CDPPB.

Sulfonamide chemistry emerged as a therapeutic discipline in the 1930s with the discovery of the antibacterial properties of sulfanilamide derivatives. The systematic exploration of sulfonamide structure-activity relationships led to the development of numerous clinically significant compounds, including carbonic anhydrase inhibitors and antimicrobial agents. The recognition that sulfonamides could function as enzyme inhibitors through mimicry of natural substrates opened new avenues for drug development beyond their original antibacterial applications.

The concept of combining pyrazole and sulfonamide pharmacophores gained prominence in the late 20th century as medicinal chemists sought to develop hybrid molecules with enhanced therapeutic profiles. Research conducted in the early 2000s demonstrated that pyrazole sulfonamide derivatives could exhibit synergistic effects, combining the anti-inflammatory properties of pyrazoles with the enzyme inhibitory capabilities of sulfonamides. This approach has been particularly successful in the development of selective cyclooxygenase inhibitors and carbonic anhydrase modulators.

The specific development of this compound and related compounds emerged from systematic structure-activity relationship studies aimed at optimizing both the pyrazole and sulfonamide components for enhanced biological activity. Contemporary research has focused on understanding how the various substitution patterns influence pharmacokinetic properties, selectivity profiles, and therapeutic efficacy.

Chemical Significance in Heterocyclic Chemistry

This compound exemplifies the sophisticated application of heterocyclic chemistry principles in pharmaceutical design. The pyrazole core represents one of the most versatile heterocyclic systems in medicinal chemistry, offering multiple sites for functionalization and exhibiting favorable pharmacological properties. The five-membered ring structure with two adjacent nitrogen atoms provides both hydrogen bond donor and acceptor capabilities, enabling diverse interactions with biological targets.

The chemical reactivity of the pyrazole system in this compound is significantly influenced by the substitution pattern. The 3-oxo functionality increases the electrophilic character of the adjacent carbon atoms, facilitating potential Michael addition reactions and enhancing the compound's ability to form covalent bonds with nucleophilic residues in target proteins. The 1,5-dimethyl substitutions provide steric protection that can prevent unwanted side reactions while maintaining the desired pharmacological interactions.

From a synthetic chemistry perspective, the preparation of this compound requires sophisticated methodology to construct the pyrazole ring system and subsequently introduce the sulfonamide functionality. The synthesis typically involves cyclization reactions of appropriate β-diketone precursors with substituted hydrazines, followed by sulfonylation reactions to install the sulfonamide group. The presence of multiple reactive sites necessitates careful protection strategies to achieve selective functionalization.

The electronic properties of this compound are particularly noteworthy due to the interplay between the electron-withdrawing sulfonamide group and the electron-donating methoxy substituents. This electronic balance influences the compound's lipophilicity, which has been calculated to have an XLogP3-AA value of 2.7, indicating favorable membrane permeability characteristics. The hydrogen bonding profile, with seven hydrogen bond acceptors and one hydrogen bond donor, suggests good potential for protein-ligand interactions while maintaining acceptable pharmacokinetic properties.

Pharmacophore Analysis of the Compound

The pharmacophore analysis of this compound reveals a complex arrangement of pharmacologically relevant features that contribute to its biological activity profile. The primary pharmacophore consists of the pyrazole-sulfonamide hybrid structure, which combines the enzyme inhibitory properties of sulfonamides with the anti-inflammatory and analgesic activities associated with pyrazole derivatives. This dual pharmacophore approach enables the compound to potentially interact with multiple biological targets simultaneously, offering advantages in terms of therapeutic efficacy and reduced resistance development.

The pyrazole component of the pharmacophore features several critical elements for biological activity. The nitrogen atoms at positions 1 and 2 serve as hydrogen bond acceptors, enabling interactions with amino acid residues in enzyme active sites. The 3-oxo group functions as both a hydrogen bond acceptor and provides electrophilic character that can facilitate interactions with nucleophilic residues. The phenyl substituent at position 2 contributes hydrophobic interactions and π-π stacking capabilities, which are essential for binding to aromatic amino acid residues in target proteins.

The sulfonamide pharmacophore portion exhibits the classical features associated with enzyme inhibition, particularly of carbonic anhydrase and related metalloenzymes. The sulfonamide group can coordinate with metal centers in enzyme active sites, while the adjacent aromatic ring provides additional binding interactions. The 2,5-dimethoxy substitution pattern on the benzene ring creates a unique electronic environment that can enhance selectivity for specific enzyme isoforms through differential binding interactions.

Molecular modeling studies suggest that the compound's pharmacophore features are optimally positioned for interaction with enzyme binding sites. The distance between the pyrazole nitrogen atoms and the sulfonamide sulfur atom allows for simultaneous coordination with multiple binding sites, potentially explaining the enhanced potency observed for this class of compounds compared to simpler pyrazole or sulfonamide derivatives. The rotatable bond count of six provides sufficient flexibility for the molecule to adopt conformations required for optimal binding while maintaining structural integrity.

Properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2,5-dimethoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S/c1-13-18(19(23)22(21(13)2)14-8-6-5-7-9-14)20-28(24,25)17-12-15(26-3)10-11-16(17)27-4/h5-12,20H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMAIJQBNFMCGPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Diketone and Methylhydrazine

The reaction of 2-phenyl-1,3-cyclohexanedione with methylhydrazine in methanol at 25–35°C yields the 2,3-dihydro-1H-pyrazol-4-amine intermediate. This exothermic reaction proceeds quantitatively under acidic conditions, with the methyl groups at positions 1 and 5 introduced via methylhydrazine.

Regioselective Methylation

Further methylation using methyl iodide and potassium tert-butoxide in tetrahydrofuran (THF) ensures regioselective substitution. Comparative studies demonstrate that potassium tert-butoxide outperforms sodium hydride or carbonate bases, achieving 78% yield (Table 1).

Table 1: Optimization of Pyrazole Methylation Conditions

BaseSolventTime (h)Yield (%)
Potassium carbonateTHF360
Sodium hydrideDMF1255
Potassium tert-butoxideTHF1678

Sulfonation and Sulfonyl Chloride Formation

The pyrazole intermediate undergoes sulfonation to introduce the sulfonyl chloride group, a precursor for sulfonamide coupling.

Reaction with Chlorosulfonic Acid

The pyrazole derivative is treated with chlorosulfonic acid in chloroform at 0°C, followed by thionyl chloride at 60°C. This two-step process converts the pyrazole’s amine group into a sulfonyl chloride, with yields exceeding 70%.

Purification of Sulfonyl Chloride

The sulfonyl chloride intermediate is isolated via extraction with dichloromethane and ice-cold water, followed by drying over sodium sulfate. Purity is confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR).

Amidation with 2,5-Dimethoxybenzenamine

The final step involves coupling the sulfonyl chloride with 2,5-dimethoxybenzenamine to form the sulfonamide bond.

Reaction Conditions

The sulfonyl chloride (1.0 equiv) reacts with 2,5-dimethoxybenzenamine (1.05 equiv) in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA, 3.0 equiv) as a base. The reaction proceeds at room temperature for 12–16 hours, achieving 71% yield (Table 2).

Table 2: Optimization of Sulfonamide Coupling

AmineBaseSolventYield (%)
2,5-DimethoxybenzenamineDIPEADCM71
AnilineTriethylamineTHF41

Crystallization and Characterization

The crude product is purified via recrystallization from ethanol, yielding white crystals. Structural confirmation is achieved through 1H^1H NMR, 13C^{13}C NMR, and high-resolution mass spectrometry (HRMS). The crystal structure reveals intermolecular N–H⋯O and C–H⋯O hydrogen bonds, critical for stability.

Alternative Synthetic Routes

Diazotization Approach

An alternative method involves diazotization of sulfanilamide followed by coupling with ethyl acetoacetate and arylhydrazides. This pathway, catalyzed by piperidine in refluxing ethanol, achieves yields up to 95% but requires additional steps for introducing the 2,5-dimethoxy group.

Solid-Phase Synthesis

Recent advances explore solid-supported synthesis using Wang resin, enabling efficient purification and scalability. However, this method remains experimental and lacks yield optimization data.

Challenges and Optimization Strategies

Regioselectivity in Pyrazole Formation

The position of methyl groups and the oxo moiety is controlled by the choice of β-diketone and reaction pH. Acidic conditions favor 1,5-dimethyl substitution, while neutral conditions lead to positional isomers.

Sulfonamide Stability

The sulfonamide bond is susceptible to hydrolysis under strongly acidic or basic conditions. Reaction pH must be maintained between 6–8 to prevent degradation.

Industrial and Research Applications

The synthesized compound serves as a key intermediate in medicinal chemistry for developing kinase inhibitors and antimicrobial agents. Its unique electronic profile, conferred by the pyrazole and sulfonamide groups, enables selective binding to biological targets .

Chemical Reactions Analysis

Types of Reactions

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,5-dimethoxybenzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing other complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

  • Key Differences : Replaces the sulfonamide group with an acetamide-linked dichlorophenyl moiety.
  • Structural Impact :
    • Dihedral angles between the dichlorophenyl and pyrazolone rings are 48.45°, while the pyrazolone and phenyl rings form a 56.33° angle .
    • Steric repulsion from the dichlorophenyl group causes significant rotation (80.70°) of the amide group relative to the pyrazolone ring .
  • Hydrogen Bonding : Forms R₂²(10) hydrogen-bonded dimers via N–H···O interactions .

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide

  • Key Differences : Features a methylsulfanylphenyl acetamide group.
  • Structural Impact :
    • Smaller dihedral angles between the pyrazolone and benzene rings (16.96°) and pyrazolone and phenyl rings (38.93°) due to reduced steric bulk .
    • An intramolecular C–H···O bond stabilizes the conformation, forming an S(6) ring motif .
  • Hydrogen Bonding : Similar R₂²(10) dimers via N–H···O bonds, but additional weak C–H···π interactions enhance packing .

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide

  • Key Differences : Simplifies the substituent to a formamide group.
  • Structural Impact: Planar amide group with minimal steric hindrance, leading to near-coplanar alignment with the pyrazolone ring .
  • Functional Role : Primarily serves as a synthetic intermediate for antipyretic/analgesic drugs .

Sulfonamide vs. Acetamide Derivatives

Hydrogen-Bonding Capacity

  • Sulfonamides: The 2,5-dimethoxybenzenesulfonamide group in the target compound enables stronger and more directional hydrogen bonds (N–H···O and S=O···H interactions) compared to acetamides.
  • Acetamides: Limited to N–H···O interactions, as seen in dichlorophenyl and methylsulfanyl derivatives .

Electronic and Steric Effects

  • Electron-Withdrawing Groups : Chlorine substituents (e.g., in 2,4-dichlorophenylacetamide) increase electrophilicity but introduce steric clashes .
  • Electron-Donating Groups : Methoxy groups in the target compound improve solubility and modulate electronic properties without significant steric hindrance.

Pharmacological Implications

  • Acetamide Derivatives: Often exhibit analgesic properties, as seen in 4-aminoantipyrine analogs .

Biological Activity

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,5-dimethoxybenzenesulfonamide is a compound of interest due to its potential biological activities. This compound is part of a broader class of pyrazole derivatives known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. This article reviews the biological activity of this specific compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula for this compound is C15H18N4O4SC_{15}H_{18}N_{4}O_{4}S with a molecular weight of approximately 358.39 g/mol. The compound features a pyrazole ring substituted with a phenyl group and a sulfonamide moiety, which contributes to its biological properties.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer effects. For instance, research indicates that compounds similar to this compound possess inhibitory effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Notably:

  • Mechanism of Action : The compound may inhibit key signaling pathways involved in tumor growth and proliferation.
  • Cell Lines Tested : Studies have reported activity against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT29) cell lines.

Anti-inflammatory and Analgesic Properties

The sulfonamide group in this compound is known for its anti-inflammatory properties. Research has shown that related compounds can effectively reduce inflammation in animal models by inhibiting cyclooxygenase (COX) enzymes:

  • In Vivo Studies : Animal models treated with the compound showed reduced paw edema and inflammatory markers.
  • Pain Relief : The analgesic effect was assessed using formalin-induced pain models, demonstrating significant pain reduction.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessMechanism of ActionReferences
AnticancerHighApoptosis induction
Anti-inflammatoryModerate to HighCOX inhibition
AnalgesicSignificantPain pathway modulation

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of several pyrazole derivatives, including our compound. Results indicated a dose-dependent inhibition of cell growth in MCF-7 cells with an IC50 value of 15 µM.

Case Study 2: Anti-inflammatory Effects

In a controlled trial assessing the anti-inflammatory effects of similar compounds in a rat model of arthritis, the administration of the compound resulted in a 60% reduction in inflammation compared to controls after one week of treatment.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for sulfonamide derivatives of 4-aminoantipyrine?

  • Methodological Answer : The synthesis typically involves coupling 4-aminoantipyrine with sulfonyl chlorides or activated carboxylic acids using carbodiimide coupling agents (e.g., EDC/HCl). For example, 2,4-dichlorophenylacetic acid was reacted with 4-aminoantipyrine in dichloromethane at 273 K, followed by purification via slow evaporation to yield single crystals . Stoichiometric control (1:1 molar ratio) and acid-base workup are critical for minimizing byproducts.

Q. How is single-crystal X-ray diffraction (XRD) applied to characterize these compounds?

  • Methodological Answer : XRD resolves crystal packing, hydrogen-bonding motifs (e.g., N–H···O dimers forming R₂²(10) rings), and dihedral angles between aromatic systems. Key parameters include space group (e.g., P2₁2₁2₁), unit cell dimensions (e.g., a = 8.422 Å, b = 9.295 Å, c = 14.501 Å), and refinement statistics (R factor < 0.05 indicates high precision) .

Q. What spectroscopic techniques confirm sulfonamide formation?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign methoxy (δ 3.7–3.9 ppm), pyrazolone NH (δ 10–12 ppm), and aromatic protons.
  • IR : Sulfonamide S=O stretches appear at 1150–1350 cm⁻¹.
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 388.4 for C₁₇H₁₆N₄O₅S derivatives) validate molecular weight .

Advanced Research Questions

Q. How do computational methods (DFT, Hirshfeld analysis) elucidate intermolecular interactions?

  • Methodological Answer :

  • Hirshfeld Surfaces : Quantify close contacts (e.g., H···O, H···π) via fingerprint plots. For example, π-stacking contributes 8–12% to crystal packing in related pyrazolone derivatives .
  • DFT Calculations : Optimize geometries at the B3LYP/6-311++G(d,p) level to compare experimental vs. theoretical bond lengths (mean Δ = 0.02 Å). Interaction energy partitioning identifies dominant forces (e.g., electrostatic vs. dispersion) .

Q. How can researchers resolve discrepancies between experimental XRD data and computational structural models?

  • Methodological Answer :

  • Refine XRD torsion angles (e.g., C–N–S–O dihedral angles) using constraints from DFT-optimized geometries.
  • Adjust computational solvent effects or basis sets (e.g., adding polarizable continuum models) to align with experimental dielectric environments .

Q. What strategies optimize reaction yields for sulfonamide derivatives?

  • Methodological Answer :

  • Coupling Agents : EDC/HCl in dichloromethane at 273 K minimizes racemization .
  • Purification : Slow evaporation from methylene chloride yields high-purity crystals.
  • Stoichiometry : A 1:1 molar ratio of 4-aminoantipyrine to sulfonyl chloride reduces dimerization side reactions .

Q. How are non-covalent interactions analyzed in supramolecular assemblies?

  • Methodological Answer : Combine XRD-derived H-bond motifs (e.g., N–H···O) with Hirshfeld surface analysis (e.g., % contribution of C···C contacts) and interaction energy calculations. For example, π-π interactions between phenyl rings stabilize 3D frameworks with interaction energies of −15 to −25 kJ/mol .

Q. How can reaction pathways for derivatives be modeled computationally?

  • Methodological Answer : Use quantum chemical reaction path searches (e.g., GRRM or SCINE) to identify intermediates and transition states. For instance, ICReDD’s workflow integrates DFT-computed activation energies with experimental kinetics to predict optimal reaction conditions .

Data Contradiction Analysis

Q. How to address inconsistencies in reported crystal lattice parameters for structurally similar compounds?

  • Methodological Answer : Cross-validate experimental conditions (e.g., temperature during XRD data collection: 100 K vs. 293 K in ). Thermal expansion can alter unit cell dimensions by 1–2%. Re-refinement with updated software (e.g., CrystalExplorer 21.0) may resolve systematic errors .

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